molecular formula C15H18N4O5 B3854936 ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate

ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate

Cat. No.: B3854936
M. Wt: 334.33 g/mol
InChI Key: LIRORFKJVINGRT-XDHOZWIPSA-N
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Description

Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a hydrazinylidene group, a cyano group, and an acetamido group, making it a versatile molecule for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate typically involves the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-acetamido-2,5-dimethoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate.

    Condensation with cyanoacetic acid: The hydrazinylidene intermediate is then condensed with cyanoacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, leading to its biological or chemical effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other hydrazinylidene derivatives, cyanoacetate derivatives, and acetamido-substituted phenyl compounds.

    Uniqueness: The combination of hydrazinylidene, cyano, and acetamido groups in this compound provides a unique set of chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl (2E)-2-[(4-acetamido-2,5-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-5-24-15(21)12(8-16)19-18-11-7-13(22-3)10(17-9(2)20)6-14(11)23-4/h6-7,18H,5H2,1-4H3,(H,17,20)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRORFKJVINGRT-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C(=C1)OC)NC(=O)C)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C(=C1)OC)NC(=O)C)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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